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Compound of Interest

Compound Name:
Methyl 3-fluoro-4-hydroxy-5-

methoxybenzoate

Cat. No.: B13408899 Get Quote

Executive Summary & Compound Identity
Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (often referred to as Methyl 5-fluorovanillate)

is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical

ingredients (APIs), particularly kinase inhibitors and antibiotics where metabolic stability and

lipophilicity modulation are critical.

This guide provides a rigorous framework for the characterization of this compound,

distinguishing it from its non-fluorinated parent (Methyl Vanillate) and other structural analogs.

Compound Identity Card
Property Detail

IUPAC Name Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Common Name Methyl 5-fluorovanillate

CAS Number 773874-64-9

Molecular Formula C₉H₉FO₄

Molecular Weight 200.16 g/mol

SMILES COC1=C(O)C(F)=CC(C(=O)OC)=C1

Core Structure 3,4,5-Trisubstituted Benzoate Ester
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Characterization Data Confirmation
Objective: To provide a self-validating protocol for confirming the identity and purity of the target

compound.

Nuclear Magnetic Resonance (NMR) Fingerprint
The introduction of the fluorine atom at position 3 (relative to the carboxyl group, or position 5

relative to the original vanillate numbering) drastically alters the spin system compared to

Methyl Vanillate.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts are estimated based on substituent effects relative to Methyl Vanillate.
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Position Shift (δ, ppm) Multiplicity

Coupling
Constants (

)

Diagnostic
Note

-OH 9.8 – 10.5 Broad Singlet -

Acidic phenol

proton; shift

varies with

concentration/sol

vent.

Ar-H (C2) 7.35 – 7.45 dd
Hz;

Hz

Key Signal:

Large coupling to

F confirms ortho

substitution.

Ar-H (C6) 7.20 – 7.30 d or s Hz

Appears as a

singlet or fine

doublet; lacks

large F-coupling.

-OCH₃ (Ester) 3.80 – 3.85 Singlet -
Methyl ester

signal.

-OCH₃ (Ether) 3.85 – 3.90 Singlet -
Methoxy ether

signal.

¹⁹F NMR Data
Shift: δ -130 to -140 ppm (Singlet or small doublet).

Validation: The presence of a single sharp peak in this region confirms mono-fluorination.

Absence of this peak indicates failure of the reaction; multiple peaks indicate regioisomers or

poly-fluorination.

Mass Spectrometry (MS)
Ionization Mode: ESI (Negative or Positive mode).

Molecular Ion:
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[M-H]⁻: 199.15 m/z

[M+H]⁺: 201.17 m/z

[M+Na]⁺: 223.15 m/z

Fragmentation Pattern: Loss of methyl group (-15) and carboxyl (-44) are common.

Comparative Analysis: Performance vs. Alternatives
Objective: To assist medicinal chemists in selecting the right building block for SAR (Structure-

Activity Relationship) studies.

Physicochemical Profile
The fluorine substitution enhances lipophilicity and alters the pKa of the phenol, potentially

improving membrane permeability and metabolic stability compared to the non-fluorinated

analog.

Feature
Target: Methyl 5-

fluorovanillate

Alternative A: Methyl

Vanillate

Alternative B: Methyl

3-fluoro-4-

hydroxybenzoate

Structure F + OMe + OH OMe + OH (No F) F + OH (No OMe)

CAS 773874-64-9 3943-74-6 403-01-0

LogP (Calc) ~2.1 ~1.5 ~1.9

pKa (Phenol) ~7.5 (More acidic) ~8.4 ~7.8

H-Bond Donor 1 (Phenol) 1 (Phenol) 1 (Phenol)

Metabolic Stability
High (F blocks

metabolism)

Low (Ring oxidation

prone)
Medium

Primary Use
Bioisostere

optimization
Starting material Simplified scaffold

Decision Logic for Selection
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Use the following logic to determine if Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is the

correct choice for your workflow.

Select Building Block Is Metabolic Stability
at C-5 Critical?

Is H-Bond Acceptor
(OMe) Required?Yes (Block C-5)

Use Methyl Vanillate
(Low Cost, Baseline)

No

Use Methyl 3-fluoro-
4-hydroxybenzoateNo

Use Methyl 3-fluoro-
4-hydroxy-5-methoxybenzoate

Yes

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate benzoate building block based on SAR

requirements.

Experimental Protocols
Objective: Detailed methodologies for synthesis and quality control.

Synthesis Protocol (Electrophilic Fluorination)
Context: Direct fluorination of Methyl Vanillate using Selectfluor® is the most direct route.

Reagents:

Methyl Vanillate (1.0 eq)

Selectfluor® (1.1 eq)

Acetonitrile (Solvent)

Sodium Sulfate (Drying agent)

Step-by-Step Workflow:

Dissolution: Dissolve Methyl Vanillate (10 mmol) in anhydrous Acetonitrile (50 mL) under an

inert atmosphere (N₂).
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Addition: Cool the solution to 0°C. Add Selectfluor® (11 mmol) portion-wise over 30 minutes

to control the exotherm.

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours.

Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

Endpoint: Disappearance of the starting material peak.

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in

Dichloromethane (DCM) and wash with water (3x) to remove succinimide byproducts.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel

column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control (HPLC Method)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Acceptance Criteria: Purity > 98.0% (Area %).

Visualizations
Synthesis & Characterization Pathway
This diagram illustrates the transformation and the critical checkpoints for validation.
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Methyl Vanillate
(C9H10O4)

Reaction Mixture
(SM + Product + Isomers)

 + Reagent

Selectfluor / MeCN
0°C -> RT

Silica Chromatography
(Hex/EtOAc)

QC Check 1: HPLC
Target >98%

Methyl 3-fluoro-4-hydroxy-
5-methoxybenzoate

(C9H9FO4)

QC Check 2: 19F-NMR
Single Peak @ -135 ppm

Pass

Click to download full resolution via product page

Figure 2: Synthetic pathway and critical quality control checkpoints for Methyl 5-fluorovanillate.
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NIST Chemistry WebBook.Methyl Vanillate Spectral Data. Link (Baseline data for non-

fluorinated parent).

ChemicalBook.Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate CAS Data. Link.

Banks, R. E.Selectfluor: Mechanistic Insight and Applications. Journal of Fluorine Chemistry.

To cite this document: BenchChem. [Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate:
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[https://www.benchchem.com/product/b13408899#methyl-3-fluoro-4-hydroxy-5-
methoxybenzoate-characterization-data-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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